rac 脱氢-O-去甲文拉法辛-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

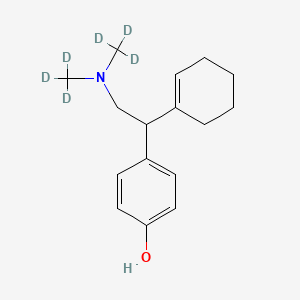

“rac Dehydro-O-desmethyl Venlafaxine-d6” is a labelled version of rac Dehydro-O-desmethyl Venlafaxine, an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission depending on the dosage . Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Molecular Structure Analysis

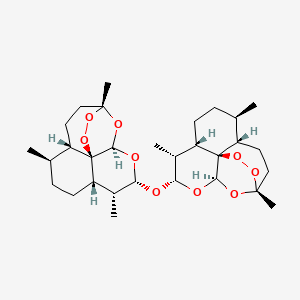

The molecular formula of “rac Dehydro-O-desmethyl Venlafaxine-d6” is C16H17D6NO . The InChI is InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 .Physical And Chemical Properties Analysis

The molecular weight of “rac Dehydro-O-desmethyl Venlafaxine-d6” is 251.40 . It appears as a white solid .科学研究应用

临床前药代动力学研究

rac 脱氢-O-去甲文拉法辛-d6: 用于临床前药代动力学 (PK) 研究,以了解药物在人体试验前在动物模型中的行为 . 这些研究提供了对药物吸收速率、分布、代谢和消除机制的见解。该化合物的氘标记允许使用质谱法对生物样品进行精确跟踪和定量。

抗抑郁药物疗效

作为文拉法辛的主要活性代谢物,This compound在针对抑郁症治疗的研究中发挥着至关重要的作用 . 它有助于评估5-羟色胺-去甲肾上腺素再摄取抑制剂 (SNRI) 的疗效及其对不同类型抑郁症的影响。

合成过程优化

对This compound合成过程优化进行的研究有助于开发更有效和更环保的生产方法 . 这包括提高最终产品的产率和纯度,这对确保药物安全性和有效性至关重要。

质量标准改进

This compound: 在推进药物质量标准改进方面也起着至关重要的作用 . 通过为遗传毒性杂质 (GI) 制定高残留标准,研究人员可以提高药物安全性并最大程度地降低患者的潜在风险。

缓释口服固体制剂

该化合物在测试缓释 (ER) 口服固体制剂(如片剂和胶囊)方面发挥着重要作用 . 它有助于对药物释放曲线进行临床前评估,这对于定制剂型以实现所需的临床结果至关重要。

绿色化学应用

涉及This compound的研究也扩展到绿色化学应用 . 它支持发现优先考虑原子经济性、低环境污染和高运行安全性的新型合成策略。

作用机制

Target of Action

The primary target of rac Dehydro-O-desmethyl Venlafaxine-d6 is the serotonin-norepinephrine reuptake system . This compound is an impurity of Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced serotonergic and noradrenergic transmission . The effects on dopaminergic neurotransmission vary depending on the dosage .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased availability can help alleviate symptoms of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Result of Action

The molecular and cellular effects of rac Dehydro-O-desmethyl Venlafaxine-d6’s action are likely to be similar to those of Venlafaxine, given their structural similarity. This includes enhanced serotonergic and noradrenergic transmission, which can help alleviate symptoms of various mental health disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac Dehydro-O-desmethyl Venlafaxine-d6. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

生化分析

Biochemical Properties

Rac Dehydro-O-desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions due to its structural similarity to Venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin and norepinephrine transporters, where it inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This interaction is crucial for its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

Rac Dehydro-O-desmethyl Venlafaxine-d6 influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by modulating the levels of serotonin and norepinephrine, which are critical for neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, promoting antidepressant effects. In non-neuronal cells, rac Dehydro-O-desmethyl Venlafaxine-d6 may also impact cellular functions through its interactions with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Molecular Mechanism

The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine-d6 involves its binding interactions with serotonin and norepinephrine transporters. By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may inhibit or activate certain cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine-d6 can change over time Its stability and degradation are crucial factors that influence its long-term effects on cellular function Studies have shown that rac Dehydro-O-desmethyl Venlafaxine-d6 remains stable under specific conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of rac Dehydro-O-desmethyl Venlafaxine-d6 vary with different dosages in animal models. At lower doses, it exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in cardiovascular function or liver enzyme activity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

Rac Dehydro-O-desmethyl Venlafaxine-d6 is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze its biotransformation into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that interact with the same enzymes .

Transport and Distribution

Within cells and tissues, rac Dehydro-O-desmethyl Venlafaxine-d6 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. The localization and accumulation of rac Dehydro-O-desmethyl Venlafaxine-d6 can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can influence its metabolism and the metabolism of other compounds. Understanding the subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 can provide insights into its mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)

![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)

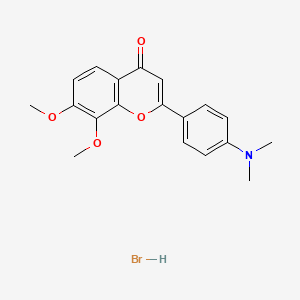

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)